1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one
Description
2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with various functional groups attached. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities.
Properties
Molecular Formula |
C26H21ClN4O2 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-19-9-11-20(12-10-19)31-26(33)22-16-29-23-13-8-18(15-21(23)24(22)30-31)25(32)28-14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-13,15-16,30H,4,7,14H2,(H,28,32) |
InChI Key |
DFPRIQIISVWCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol. This reaction forms the pyrazoloquinoline core. The next step involves N-alkylation using 3-phenylpropylamine in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxylic acid derivatives
- 1-(4-chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethyl phenylcarbamate derivatives
Uniqueness
2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique pyrazoloquinoline core and the presence of both chloro and phenylpropyl groups
Biological Activity
1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidinone core, thiazole ring, and piperazine moiety, suggest various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H28N4O2S, with a molecular weight of approximately 456.6 g/mol. The structure includes:
- Pyrrolidinone core : Implicated in various biological activities.
- Thiazole ring : Known for its role in antimicrobial and anticonvulsant properties.
- Piperazine moiety : Associated with modulation of neurotransmitter systems.
Synthesis Methods
The synthesis of 1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A potential synthetic route includes:
- Formation of the thiazole ring from appropriate precursors.
- Coupling reactions to attach the piperazine and acetophenone derivatives.
- Purification using chromatography techniques to ensure product purity.
Anticholinesterase Activity
A study on related compounds indicates that derivatives containing similar structural features exhibit moderate acetylcholinesterase (AChE) inhibitory activities. For example, one derivative showed an IC50 value of 0.90 μM against AChE, suggesting that 1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one may also possess similar activity due to its structural components .
Anticonvulsant Properties
Thiazole derivatives have been reported to exhibit anticonvulsant activity. In particular, a thiazole-integrated pyrrolidinone analogue demonstrated significant protection in seizure models with an effective dose (ED50) of 18.4 mg/kg . Given the structural similarities, it is plausible that our compound may also exhibit anticonvulsant effects.
Cytotoxic Activity
Research has shown that thiazole-containing compounds can have cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole and piperazine structures were tested for anticancer activity against A549 lung adenocarcinoma cells and demonstrated significant selectivity . This suggests a potential avenue for exploring the anticancer properties of 1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one.
Case Studies
Several studies have focused on the biological activities of thiazole and piperazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
